molecular formula C12H24O3 B3054489 Ethyl 3-hydroxydecanoate CAS No. 6071-25-6

Ethyl 3-hydroxydecanoate

Cat. No. B3054489
CAS RN: 6071-25-6
M. Wt: 216.32 g/mol
InChI Key: NOAJFMNAQIUPEX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxydecanoate is a chemical compound with the molecular formula C12H24O3 . It has a molecular weight of 216.3172 . The IUPAC Standard InChI for this compound is InChI=1S/C12H24O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxydecanoate consists of 12 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2d Mol file .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxydecanoate has a molecular weight of 216.3172 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

Ethyl 3-hydroxydecanoate has been studied in the context of enzymatic hydrolysis. A research by Ribeiro et al. (2001) explored the enzymatic hydrolysis of a related compound, ethyl-3-hydroxy-3-phenylpropanoate, using ultrasound. They found that ultrasound application could decrease the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Biobased Chemical Production

Deoxygenation to Secondary Alcohols and Alkanes

Research by Mensah et al. (2020) involved the selective deoxygenation of bio-derivable 3-hydroxydecanoic acid, which is structurally similar to ethyl 3-hydroxydecanoate. They achieved conversion to secondary alcohols and linear alkanes, which have applications in the food, perfume, and fuel industries (Mensah et al., 2020).

Ultrasonic Synthesis Applications

Sakamoto, Miyazawa, and Kajiwara (1992) demonstrated the use of an ultrasonic method in synthesizing compounds related to ethyl 3-hydroxydecanoate. This methodology could be relevant for the synthesis of ethyl 3-hydroxydecanoate derivatives, showcasing the utility of ultrasonics in chemical synthesis (Sakamoto, Miyazawa, & Kajiwara, 1992).

Enzymatic Reactions for Pharmaceutical Intermediates

The synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor, as studied by Kluson et al. (2019), is relevant for understanding the broader category of hydroxy acids and esters like ethyl 3-hydroxydecanoate. This study sheds light on the potential pharmaceutical applications of these compounds (Kluson et al., 2019).

Safety And Hazards

According to the safety data sheet from Fisher Sci, when handling Ethyl 3-hydroxydecanoate, one should wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . The Good Scents Company also provides safety information, stating that dust formation should be avoided, and personal protective equipment should be worn. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured .

properties

IUPAC Name

ethyl 3-hydroxydecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAJFMNAQIUPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452613
Record name ethyl 3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxydecanoate

CAS RN

6071-25-6
Record name ethyl 3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.8 g of zinc activated by a hydrochloric acid and 25 ml of benzene were placed in a circulation device incorporating the Dean and Stark device. The solution was circulated while heated. To the resultant solution, a mixed solution of 15.6 g (100 mmol) of decanal and 18.4 g (110 mmol) of bromoacetic acid ethyl was dropped. After six hours, the solution was cooled to room temperature. A 50% (w/w) sulfuric acid was added to divide the solvent, and the organic layer was separated. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (developing solvent: hexane/ethyl acetate=2/8). As a result, a 3-hydroxydecanoic acid ethyl ester was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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